3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones are known for their diverse biological activities and are considered important in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a general procedure, 4-chlorothieno[3,2-d]pyrimidine, the desired amine, and K2CO3 are dissolved in DMSO and heated to 100°C for 12 hours .Molecular Structure Analysis
The molecular structure of “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR can be used to determine the chemical shifts of the protons and carbons in the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light (254 nm) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be determined using various analytical techniques. For example, melting points can be measured on a Buchi B-545 melting point instrument .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, focusing on unique applications:
Anti-Proliferative Evaluation
Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized to target VEGFR-2, a key receptor in cancer growth. These compounds have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .
Synthetic Approaches
New synthetic approaches to thieno[3,2-d]pyrimidine and related derivatives have been developed. These methods are crucial for creating compounds with potential applications in various fields, including medicinal chemistry .
Antimycobacterial Activity
Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria. Certain compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177), suggesting their potential use as new antitubercular agents .
Mechanism of Action
Target of Action
The primary target of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the normal functioning of this pathway, leading to a decrease in the energy production of the bacteria .
Pharmacokinetics
The compound’s interaction with its target suggests that it is able to reach and interact with the target effectively .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis. This is achieved by disrupting the energy metabolism of the bacteria, leading to a decrease in its vitality .
Action Environment
The action of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is influenced by the physiological conditions of the Mycobacterium tuberculosis. For instance, the compound was found to be more effective against certain strains of the bacteria, which may be attributed to the higher expression of the Cyt-bd-encoding genes in these strains .
Future Directions
Thieno[3,2-d]pyrimidin-4-ones, including “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . Future research could focus on further exploring the antimycobacterial activity of these compounds and developing new synthetic methods for their preparation .
properties
IUPAC Name |
3-ethyl-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXOROFDRQDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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